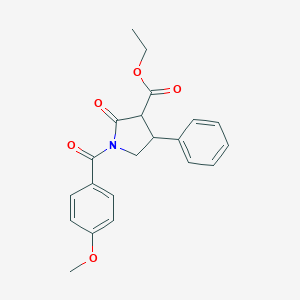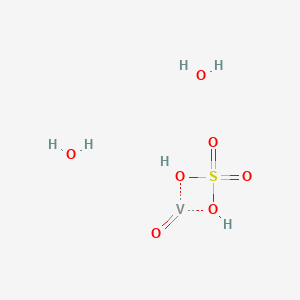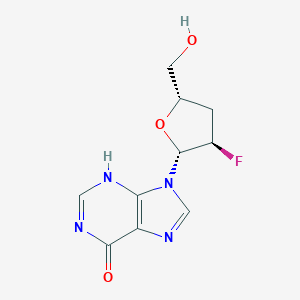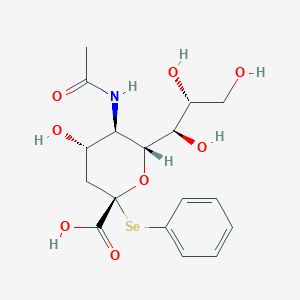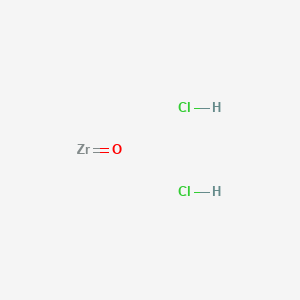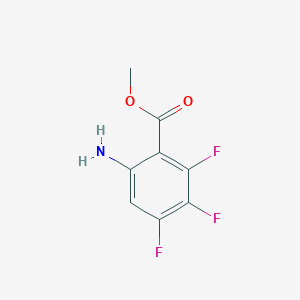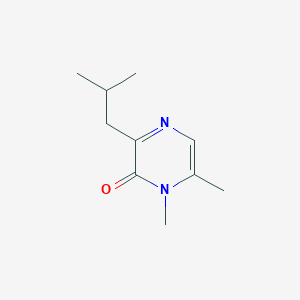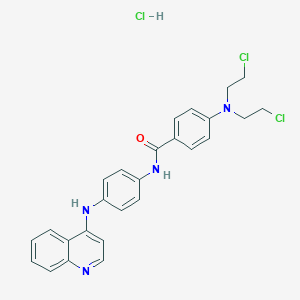
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride, also known as QN-10, is a synthetic compound that has been studied for its potential anti-cancer properties. It belongs to a class of compounds called bis(2-chloroethyl)amines, which have been used in chemotherapy for several decades. QN-10 has been shown to have promising results in pre-clinical studies, and its mechanism of action and physiological effects are still being investigated.
作用機序
The exact mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride is still being investigated. However, it is believed to work by inhibiting DNA synthesis and inducing DNA damage in cancer cells. This leads to apoptosis and cell death. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells.
実験室実験の利点と制限
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has several advantages for lab experiments. It has been shown to have low toxicity in normal cells, making it a promising candidate for further study. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to inhibit the growth of several types of cancer cells, making it a potentially broad-spectrum anti-cancer agent. However, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has several limitations for lab experiments. It is a synthetic compound that requires several chemical reactions to synthesize, which can be time-consuming and expensive. Additionally, the exact mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride is still being investigated, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells, which makes it a promising candidate for combination therapy. Additionally, further investigation of the mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride could lead to the development of more targeted anti-cancer agents. Finally, the development of more efficient and cost-effective synthesis methods for 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride could make it more accessible for further study.
合成法
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid to form 4-nitrobenzoic acid. This is followed by the reaction of 4-nitrobenzoic acid with 4-aminophenylhydrazine to form 4-(4-aminophenyl)benzohydrazide. The final step involves the reaction of 4-(4-aminophenyl)benzohydrazide with 4-(2-chloroethyl)aminoquinoline to form 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride.
科学的研究の応用
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been studied for its potential anti-cancer properties in several pre-clinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells, making it a promising candidate for further study.
特性
CAS番号 |
133041-57-3 |
|---|---|
製品名 |
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride |
分子式 |
C26H25Cl3N4O |
分子量 |
515.9 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-5-19(6-12-22)26(33)31-21-9-7-20(8-10-21)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H |
InChIキー |
RWJMMDIEMLXJER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
その他のCAS番号 |
133041-57-3 |
同義語 |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



